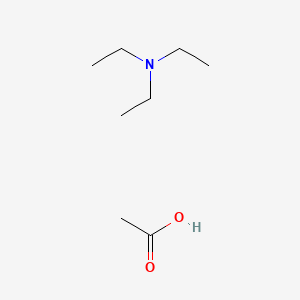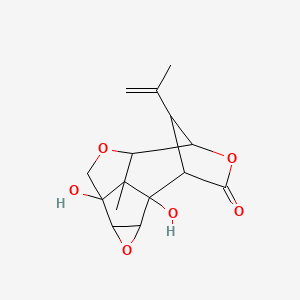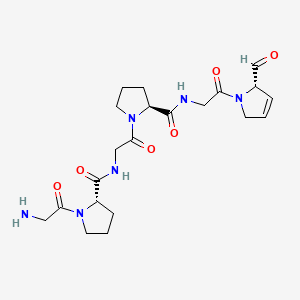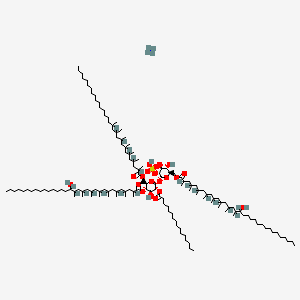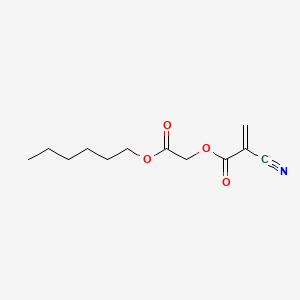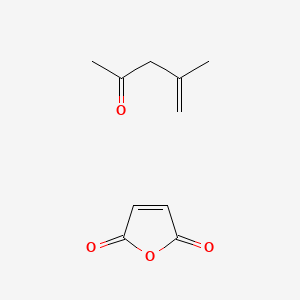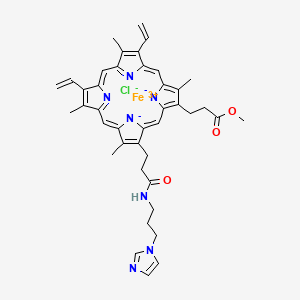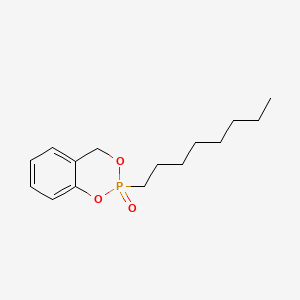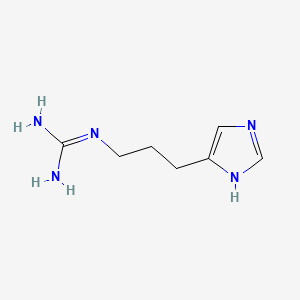
3-(4(5)-Imidazolyl)propylguanidine
Descripción general
Descripción
“3-(4(5)-Imidazolyl)propylguanidine” is a guanidine derivative. Guanidine is a strong organic base that is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities .
Synthesis Analysis
The synthesis of guanidines has been a topic of interest in the field of chemistry and medicine . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
Guanidine contains a total of 17 bonds; 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 guanidine derivative, and 2 primary amines (aliphatic) .
Chemical Reactions Analysis
The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Moreover, guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Aplicaciones Científicas De Investigación
Histamine Receptor Agonism
3-(1H-Imidazol-4-yl)propylguanidine, a variant of 3-(4(5)-Imidazolyl)propylguanidine, has been identified as a potent partial agonist at both the human histamine H3 and H4 receptors. Modifications to this compound, such as acylation of the guanidine group, have led to the development of potent agonists with high selectivity for the H4 receptor, showing minimal intrinsic activity at the H3 receptor. This selectivity is significant for developing pharmacological tools targeting specific histamine receptors (Igel et al., 2009).
Synthesis of Dimeric Agonists
The synthesis of dimeric agonists based on 3-(1H-imidazol-4-yl)propylguanidine, targeting the histamine H2 receptor, has been explored. These compounds have shown to be potent partial or full agonists, with some being significantly more potent than histamine. This approach of creating dimeric structures offers a novel pathway to achieve high potency and selectivity for histamine receptors, particularly the H2 receptor (Pockes et al., 2018).
Development of Acylguanidines as Bioisosteres
N1-Aryl(heteroaryl)alkyl-N2-[3-(1H-imidazol-4-yl)propyl]guanidines, potent H2-receptor agonists, have seen improvements in pharmacokinetics through the introduction of carbonyl groups adjacent to the guanidine moiety. This change decreases the basicity and increases the potency of these H2R agonists. Some acylguanidines with a single phenyl ring have even surpassed their diaryl analogues in potency. These developments highlight the potential for creating diverse pharmacological tools, including potent H4R agonists (Ghorai et al., 2008).
Application in Advanced Glycation Endproducts (AGEs) Prevention
Aminoguanidine, a related compound, has been a prototype agent in preventing the formation of AGEs. It reacts with alpha,beta-dicarbonyl compounds to inhibit the formation of AGEs, crucial in managing complications in diabetes. However, aminoguanidine has other pharmacological activities, such as inhibition of nitric oxide synthase and semicarbazide-sensitive amine oxidase, making it a multi-faceted compound in scientific research (Thornalley, 2003).
DNA Damage Investigation
The potential of aminoguanidine to cause DNA damage in the presence of transition metals has been studied. This research provides insights into the interaction between therapeutic agents like aminoguanidine and transition metals, raising caution about their clinical use in diabetes prophylaxis and therapy (Suji & Sivakami, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(1H-imidazol-5-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c8-7(9)11-3-1-2-6-4-10-5-12-6/h4-5H,1-3H2,(H,10,12)(H4,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJPAPCRZIUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196739 | |
| Record name | 3-(4(5)-Imidazolyl)propylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4(5)-Imidazolyl)propylguanidine | |
CAS RN |
46129-28-6 | |
| Record name | 3-(4(5)-Imidazolyl)propylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046129286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4(5)-Imidazolyl)propylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



